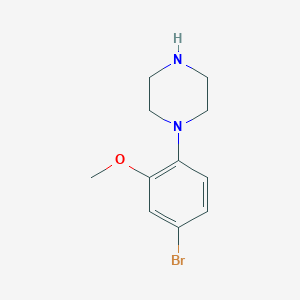

1-(4-Bromo-2-methoxyphenyl)piperazine

説明

1-(4-Bromo-2-methoxyphenyl)piperazine is a phenylpiperazine derivative characterized by a bromine atom at the para position and a methoxy group at the ortho position of the aromatic ring. Piperazine derivatives are notable for their structural versatility, enabling interactions with neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors .

特性

分子式 |

C11H15BrN2O |

|---|---|

分子量 |

271.15 g/mol |

IUPAC名 |

1-(4-bromo-2-methoxyphenyl)piperazine |

InChI |

InChI=1S/C11H15BrN2O/c1-15-11-8-9(12)2-3-10(11)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 |

InChIキー |

CBZGVXAWSOTEQZ-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=CC(=C1)Br)N2CCNCC2 |

製品の起源 |

United States |

準備方法

Synthesis of 2-Methoxyphenylpiperazine

The foundational step in synthesizing 1-(4-Bromo-2-methoxyphenyl)piperazine involves the preparation of 2-methoxyphenylpiperazine. This intermediate is typically synthesized via nucleophilic aromatic substitution (NAS) between 2-methoxybromobenzene and piperazine. The reaction employs a bulky base, such as potassium tert-butoxide (KOtBu), in a high-boiling solvent like sulfolane.

Reaction Conditions

-

Substrate : 2-Methoxybromobenzene

-

Nucleophile : Piperazine (1.1–1.2 equivalents)

-

Base : KOtBu (1.5–2.0 equivalents)

-

Solvent : Sulfolane

-

Temperature : 160–165°C

-

Time : 4–6 hours

Under these conditions, the bromide leaving group is displaced by the piperazine nitrogen, yielding 2-methoxyphenylpiperazine with a reported purity of >99% (HPLC) and a yield of 84–90%. The use of sulfolane enhances reaction efficiency by stabilizing the transition state through polar interactions.

Bromination at the Para Position

The introduction of bromine at the para position of the methoxy-substituted phenyl ring is achieved through electrophilic aromatic bromination. This step leverages the activating effects of the methoxy (-OCH₃) and piperazine groups, which direct electrophilic attack to the ortho and para positions relative to the substituents.

Bromination Protocol

-

Substrate : 2-Methoxyphenylpiperazine

-

Brominating Agent : N-Bromosuccinimide (NBS) or dibromohydantoin (1.1–1.2 equivalents)

-

Catalyst : Tetra-n-butylammonium tetraphenylborate (0.02–0.15 equivalents)

-

Solvent : Dichloromethane or acetonitrile

-

Temperature : 20–25°C

-

Time : 5–6 hours

The reaction proceeds via the generation of a bromonium ion, which is stabilized by the electron-donating methoxy group. The para selectivity is attributed to steric hindrance from the piperazine moiety, which favors bromination at the less hindered position. Post-reaction purification via recrystallization (dichloromethane/n-heptane, 1:4) yields 1-(4-Bromo-2-methoxyphenyl)piperazine with >98.5% purity (GC) and yields of 87–90%.

Bromination of Preformed Piperazine Derivatives

Direct Bromination of Piperazine-Containing Intermediates

An alternative route involves brominating preformed piperazine derivatives. For example, 1-(2-methoxyphenyl)piperazine hydrochloride (synthesized via methods analogous to WO2005021521A1) is subjected to bromination using dibromohydantoin under phase-transfer conditions.

Key Steps

-

Substrate Preparation : 1-(2-Methoxyphenyl)piperazine hydrochloride is neutralized with aqueous NaOH to free the piperazine base.

-

Bromination : The free base reacts with dibromohydantoin in acetone at 50–55°C for 21 hours.

-

Workup : Excess brominating agent is removed via hexane washes, followed by ethyl acetate extraction and sodium sulfate drying.

This method achieves a 31:65 ratio of bromo- to chloro-byproducts, necessitating careful chromatographic separation. The final hydrochloride salt is crystallized from isopropyl alcohol, yielding 80% pure product.

Catalytic Coupling Methods

Buchwald-Hartwig Amination

Modern synthetic approaches employ palladium-catalyzed coupling to attach piperazine to functionalized aryl halides. For 1-(4-Bromo-2-methoxyphenyl)piperazine, this method involves:

Reaction Setup

-

Aryl Halide : 4-Bromo-2-methoxyiodobenzene

-

Catalyst : Pd(OAc)₂/Xantphos

-

Base : Cs₂CO₃

-

Solvent : Toluene

-

Temperature : 110°C

-

Time : 24 hours

The reaction proceeds via oxidative addition of the aryl iodide to palladium, followed by coordination of piperazine and reductive elimination. This method offers superior regioselectivity but requires stringent anhydrous conditions and expensive catalysts.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Cost | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 84–90% | >99% | Low | High |

| Direct Bromination | 80% | 98.5% | Moderate | Moderate |

| Buchwald-Hartwig | 70–75% | >99% | High | Low |

Key Findings

化学反応の分析

Types of Reactions: 1-(4-bromo-2-methoxyphenyl)-piperazine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Aza-Michael Addition: This reaction involves the addition of amines to activated alkenes, forming new piperazine derivatives.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

科学的研究の応用

Neurotransmitter Interaction

The compound has been studied for its interactions with neurotransmitter systems, particularly serotonin receptors. Preliminary findings indicate that it may exhibit activity at specific serotonin receptor subtypes, which could influence mood and anxiety levels. This suggests potential applications in treating mood disorders.

Cancer Research

Research indicates that 1-(4-Bromo-2-methoxyphenyl)piperazine may play a role in cancer therapy. It has been reported to inhibit certain enzymes involved in tumor growth, although the precise mechanisms are still under investigation. The compound's structural characteristics imply potential efficacy in modulating various biological pathways related to cancer progression.

Comparative Analysis with Related Compounds

To understand the unique properties of 1-(4-Bromo-2-methoxyphenyl)piperazine, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(4-Bromo-2,5-dimethoxyphenyl)piperazine | Additional methoxy groups | Enhanced lipophilicity; altered receptor binding |

| 1-(4-Methoxyphenyl)piperazine | No bromine substitution | Different pharmacological profile; less reactivity |

| 1-(4-Fluorophenyl)piperazine | Fluorine instead of bromine | Distinct electronic properties affecting reactivity |

This comparison highlights how specific substitutions influence the chemical reactivity and biological activity of these compounds, emphasizing the importance of structural modifications in determining pharmacological outcomes.

Biological Evaluation Studies

Recent studies have synthesized novel derivatives of piperazine, including those related to 1-(4-Bromo-2-methoxyphenyl)piperazine. These derivatives were evaluated for their cytotoxic activities against various cancer cell lines. For instance, one study demonstrated that modifications to the piperazine structure could enhance cytotoxicity against colon cancer (HT-29) and lung cancer (A549) cell lines .

Mechanistic Insights

Research into the mechanistic pathways of 1-(4-Bromo-2-methoxyphenyl)piperazine revealed that it may induce apoptosis in cancer cells by activating pro-apoptotic proteins while down-regulating anti-apoptotic proteins. This dual action contributes to its potential as an anticancer agent .

作用機序

The mechanism of action of piperazine, 1-(4-bromo-2-methoxyphenyl)-, involves its interaction with specific molecular targets. Piperazine derivatives are known to interact with various receptors and enzymes in the body. For example, some piperazine compounds act as serotonin and dopamine receptor antagonists, which can influence neurotransmitter levels and modulate mood and behavior . The exact molecular targets and pathways for this specific compound may vary depending on its structure and the biological system being studied .

類似化合物との比較

Key Findings :

- Methoxy groups enhance resonance stabilization, as seen in 1-(2-Methoxyphenyl)piperazine, which exhibits a lower HOMO-LUMO gap than chlorinated analogs .

Pharmacological Activity

Serotonin Receptor Affinity

Arylpiperazines exhibit subtype-specific interactions with 5-HT receptors:

Key Findings :

- Substituent position (para vs. meta) and electronic nature (e.g., CF₃ vs. Br) dictate receptor selectivity. For example, 3-CF₃ in TFMPP confers high 5-HT1B affinity .

- Methoxy-substituted compounds like 1-(2-Methoxyphenyl)piperazine show mixed serotonergic activity, suggesting the bromo-methoxy combination in the target compound may modulate receptor interactions uniquely .

Cytotoxicity and Therapeutic Potential

Piperazine derivatives are explored for anticancer activity. For example:

- 1-(4-Chlorobenzhydryl)piperazine derivatives () showed IC₅₀ values of 2–10 µM against liver (HEPG2) and breast (MCF7) cancer cells.

- The bromo substituent in 1-(4-Bromo-2-methoxyphenyl)piperazine may enhance DNA intercalation or topoisomerase inhibition, analogous to halogenated anticancer agents .

Metabolic Stability and Toxicity

- N-Dealkylation : Arylpiperazines like nefazodone and trazodone undergo CYP3A4-mediated metabolism to 1-aryl-piperazines, which accumulate in the brain . Bromine may slow oxidation compared to chloro or methoxy groups, extending half-life.

- Toxicity: Designer phenylpiperazines (e.g., mCPP) are associated with neurotoxicity and cardiovascular effects .

Q & A

Q. Advanced Research Focus

- X-ray crystallography : Resolves ligand-receptor complexes (e.g., σ₁ receptor antagonists), showing how aryl ring orientation (coplanar vs. perpendicular) modulates agonist/antagonist activity .

- Nuclear Overhauser Effect (NOE) NMR : Detects intramolecular interactions between the piperazine and aryl groups in solution .

- Density Functional Theory (DFT) : Predicts energy barriers for conformational transitions, explaining differential binding affinities .

How does crystallography inform the design of piperazine-based therapeutics?

Advanced Research Focus

Crystal structure analysis reveals:

- Hydrogen-bonding networks : In 1-(2-chlorobenzoyl)-4-(4-methoxyphenyl)piperazine, C–H⋯O bonds form sheets that enhance thermal stability, critical for formulation .

- Disorder phenomena : Halogen-substituted derivatives (e.g., bromo, iodo) exhibit positional disorder in aroyl rings, requiring temperature-controlled crystallization for purity .

- Solvent-accessible voids : Quantified via Mercury software, these guide co-crystallization strategies for improved solubility .

What computational approaches are used to predict piperazine derivative stability and reactivity?

Q. Advanced Research Focus

- Reactive force field (ReaxFF) simulations : Model degradation pathways (e.g., hydrolysis of the piperazine ring in aqueous media) .

- ADMET prediction : Tools like SwissADME assess metabolic liabilities (e.g., CYP450-mediated oxidation of methoxy groups) .

- Quantum mechanical calculations : Evaluate electron density at bromine atoms to predict susceptibility to nucleophilic substitution .

How do piperazine derivatives inhibit enzymes like kinases or carbonic anhydrases?

Q. Advanced Research Focus

- Kinase inhibition : Piperazines (e.g., PKG inhibitors) form hinge-binding interactions via carbonyl groups, while basic amines interact with catalytic lysines (e.g., Lys563 in PKG) .

- Carbonic anhydrase inhibition : Mannich base derivatives bind to zinc ions via thione sulfur, with methoxyphenyl groups occupying hydrophobic pockets .

- Transition state analogs : Fluorophenyl substituents mimic phosphate groups in ATP-binding sites, enhancing competitive inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。